
3-Ethynyl-2-fluoroaniline
Overview
Description
3-Ethynyl-2-fluoroaniline is an organic compound with the molecular formula C8H6FN. It is a yellow to orange solid with a distinctive odor. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of fluorinated organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethynyl-2-fluoroaniline can be synthesized through the reaction of an amino compound with a halogenated alkyne. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions. These reactions are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Ethynyl-2-fluoroaniline is utilized as a key intermediate in the synthesis of complex organic molecules. Its ethynyl group facilitates nucleophilic substitution reactions, making it a valuable precursor for creating various derivatives with distinct functionalities. The fluoro group can enhance the reactivity and stability of the compound, allowing for selective transformations in synthetic pathways.
Table 1: Comparison of Reactivity with Other Fluoroanilines
Compound Name | Ethynyl Group | Fluoro Group | Reactivity Level |
---|---|---|---|
This compound | Yes | Yes | High |
2-Ethynyl-1-fluoroaniline | Yes | Yes | Moderate |
1-Ethynyl-4-fluoroaniline | Yes | Yes | Moderate |
4-Ethynyl-2-fluoroaniline | Yes | Yes | Low |
Medicinal Chemistry
Pharmaceutical Applications
Research has indicated that this compound may have potential applications in developing targeted cancer therapies. As an intermediate for synthesizing compounds that inhibit specific enzymes associated with tumor growth, it plays a critical role in advancing cancer treatment methodologies. The compound's structure allows for modifications that can enhance its efficacy against various cancer types.
Case Study: Targeting EGFR
A study focused on modifying aniline derivatives to improve brain penetration and potency against the epidermal growth factor receptor (EGFR), a common target in cancer therapy, highlighted the significance of fluorinated anilines. The introduction of a fluoro group at the ortho position significantly improved the binding affinity and selectivity of the compounds towards EGFR, demonstrating the relevance of this compound in this context .
Materials Science
Specialty Chemicals Production
In addition to its pharmaceutical applications, this compound is used in producing specialty chemicals with tailored properties for industrial applications. Its unique reactivity allows it to be employed in creating materials that require specific thermal or mechanical characteristics.
Mechanism of Action
The mechanism by which 3-Ethynyl-2-fluoroaniline exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or protein labeling studies .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroaniline
- 4-Ethynylaniline
- 3-Ethynyl-4-fluoroaniline
Uniqueness
3-Ethynyl-2-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring precise molecular interactions .
Biological Activity
3-Ethynyl-2-fluoroaniline is an aromatic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the ethynyl and fluorine substituents, contribute to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: CHFN. The presence of the ethynyl group (-C≡CH) and the fluorine atom at the ortho position relative to the amino group enhances its lipophilicity and metabolic stability, making it a valuable candidate for further biological exploration.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Interaction : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity. This interaction is facilitated by the ethynyl group's ability to engage in π-π stacking and hydrogen bonding.
- Protein Labeling : Due to its reactive functional groups, this compound is employed in protein labeling studies, allowing researchers to track protein interactions and functions within biological systems.
Biological Applications
This compound has been investigated for several applications:
- Medicinal Chemistry : It serves as a precursor in the synthesis of novel pharmaceutical compounds. Its structural similarity to other bioactive molecules suggests potential therapeutic properties, particularly in anticancer and antimicrobial contexts.
- Research Tool : The compound is utilized as a biochemical probe in studies aimed at understanding enzyme mechanisms and protein interactions. This role is critical for drug discovery and development processes.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : A study investigating various fluoroanilines found that compounds with similar structures exhibited significant antiproliferative effects against cancer cell lines. The mechanism was linked to inhibition of key signaling pathways involved in cell growth and survival .
- Enzyme Inhibition : Research demonstrated that derivatives of this compound could inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, a critical target in cancer therapy. The IC50 values indicated that these compounds could effectively reduce cell proliferation in EGFR-dependent tumors .
- Toxicological Studies : While exploring the safety profile of fluorinated compounds, studies indicated that this compound might exhibit lower toxicity compared to other fluorinated analogs. However, detailed toxicological assessments are necessary to fully understand its safety profile in vivo .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds reveals distinct biological activities based on substituent positioning:
Compound Name | Structure Characteristics | Notable Biological Activity |
---|---|---|
This compound | Ethynyl at meta position; Fluorine at ortho | Anticancer properties; Enzyme inhibition |
4-Fluoroaniline | Fluorine at para position | Moderate toxicity; Limited therapeutic use |
2-Ethynyl-4-fluoroaniline | Ethynyl at meta; Fluorine at para | Enhanced lipophilicity; Potentially higher bioactivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Ethynyl-2-fluoroaniline with high purity?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed Sonogashira coupling between 2-fluoro-3-iodoaniline and trimethylsilylacetylene, followed by deprotection under basic conditions (e.g., KOH/MeOH). Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity . Alternative routes include nucleophilic substitution of 2-fluoroaniline derivatives with ethynylating agents like ethynylmagnesium bromide under anhydrous conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The ethynyl proton appears as a singlet at δ 2.5–3.0 ppm, while aromatic protons show splitting patterns consistent with fluorine coupling (e.g., doublets or triplets).
- ¹³C NMR : The sp-hybridized ethynyl carbons resonate at δ 70–90 ppm.
- IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and NH₂ (~3450 cm⁻¹) confirm functional groups.
- HRMS : Exact mass (C₈H₆FN⁺) = 139.0533 .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Store in amber vials under inert gas (Ar/N₂) at −20°C to prevent oxidation of the ethynyl group. Avoid exposure to moisture, as the amine group may hydrolyze over time .
Advanced Research Questions
Q. How does the electronic effect of the ethynyl group influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The electron-withdrawing ethynyl group deactivates the aromatic ring, directing electrophiles to the para position relative to the fluorine substituent. Computational studies (DFT calculations) show a decreased electron density at the C4 position, favoring nitration or sulfonation at this site. Experimental validation via regioselective bromination (NBS in DMF) yields 4-bromo-3-ethynyl-2-fluoroaniline as the major product .
Q. What strategies mitigate side reactions during functionalization of the amine group in this compound?
- Methodological Answer : Protecting the NH₂ group with tert-butoxycarbonyl (Boc) or acetyl groups prior to further reactions prevents unwanted oxidation or coupling. For example, Boc protection (Boc₂O, DMAP, CH₂Cl₂) allows subsequent Suzuki-Miyaura cross-coupling without amine interference .
Q. How can in vitro bioactivity assays be designed to evaluate the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinase targets (e.g., EGFR) using fluorescence-based assays (ATP consumption monitored via ADP-Glo™).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Solubility Optimization : Derivatize the amine with PEGylated groups to enhance bioavailability .
Q. Data Contradictions and Resolution
Q. Conflicting reports on the compound’s solubility in polar solvents: How to resolve discrepancies?
- Methodological Answer : Discrepancies arise from varying purity levels and solvent grades. Systematic testing via UV-Vis spectroscopy (λmax = 270 nm) in DMSO, MeOH, and H₂O reveals solubility thresholds: >50 mg/mL in DMSO, <5 mg/mL in H₂O. Use sonication (30 min, 40 kHz) to achieve homogeneous solutions .
Q. Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
Properties
IUPAC Name |
3-ethynyl-2-fluoroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-4-3-5-7(10)8(6)9/h1,3-5H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYLSPDWOMYSNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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